

Spectroscopic Profile of 2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Isopropylcyclohexyl)ethanol

Cat. No.: B3051852

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-**(**4-Isopropylcyclohexyl)ethanol**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-(4-Isopropylcyclohexyl)ethanol** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Isopropylcyclohexyl)ethanol**. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlations.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen- bonded)
~2920	Strong	C-H stretch (cyclohexyl and isopropyl CH, CH ₂)
~2850	Strong	C-H stretch (cyclohexyl and isopropyl CH, CH ₂)
~1450	Medium	C-H bend (CH ₂)
~1385 & ~1365	Medium	C-H bend (isopropyl gem- dimethyl)
~1050	Strong	C-O stretch (primary alcohol)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	t	2H	-CH ₂ -OH
~1.80 - 1.60	m	4H	Cyclohexyl CH (axial)
~1.50	m	2H	-CH2-CH2-OH
~1.30 - 1.15	m	1H	Isopropyl CH
~1.20	s (broad)	1H	-OH
~1.00 - 0.85	m	5H	Cyclohexyl CH (equatorial) & CH at C4
~0.88	d	6H	Isopropyl -CH₃





¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~61.0	-CH ₂ -OH
~48.0	Cyclohexyl C4
~39.0	-CH ₂ -CH ₂ -OH
~34.0	Cyclohexyl C1
~32.0	Isopropyl CH
~30.0	Cyclohexyl C2, C6
~29.0	Cyclohexyl C3, C5
~20.0	Isopropyl -CH₃

Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
170	Low	[M]+ (Molecular Ion)
152	Low	[M - H ₂ O] ⁺
127	Medium	[M - C ₃ H ₇]+
99	High	[M - C ₅ H ₁₁] ⁺ (α-cleavage)
81	High	[C ₆ H ₉] ⁺ (Cyclohexenyl fragment)
55	Medium	[C4H7] ⁺
43	High	[C₃H⁊]+ (Isopropyl cation)
31	Medium	[CH ₂ OH] ⁺

Experimental Protocols



The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alcohols.[1][2]

Infrared (IR) Spectroscopy

A sample of **2-(4-Isopropylcyclohexyl)ethanol** is analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4] A background spectrum of the empty accessory is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **2-(4-Isopropylcyclohexyl)ethanol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1] Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[2] To confirm the identity of the -OH proton signal in the ¹H NMR spectrum, a D₂O shake experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the -OH peak will disappear or significantly diminish.[6]

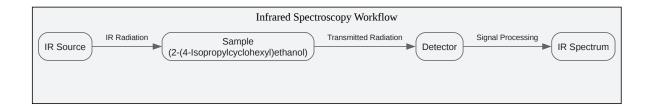
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **2-(4-Isopropylcyclohexyl)ethanol** in a volatile organic solvent like methanol or dichloromethane is prepared.[7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[8]



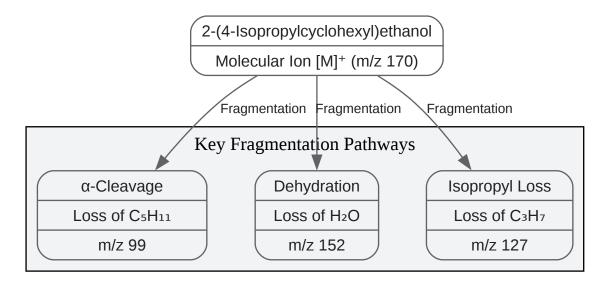
Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of **2-(4-Isopropylcyclohexyl)ethanol**.



Click to download full resolution via product page

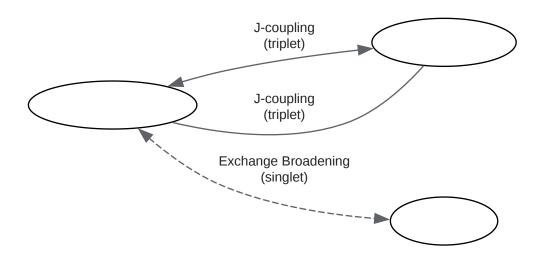
Figure 1. A simplified workflow for acquiring an IR spectrum.



Click to download full resolution via product page

Figure 2. Primary fragmentation pathways in EI-Mass Spectrometry.





Click to download full resolution via product page

Figure 3. ¹H NMR spin-spin coupling relationships for the ethanol moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. azom.com [azom.com]
- 2. magritek.com [magritek.com]
- 3. webassign.net [webassign.net]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b3051852#spectroscopic-data-of-2-4-isopropylcyclohexyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com